Cas no 2039-09-0 (1H-1,2,4-Triazole, 3,5-bis(4-methoxyphenyl)-)

1H-1,2,4-Triazole, 3,5-bis(4-methoxyphenyl)- structure
2039-09-0 structure
Product Name:1H-1,2,4-Triazole, 3,5-bis(4-methoxyphenyl)-
CAS No:2039-09-0
MF:C16H15N3O2
MW:281.309203386307
CID:1393090
PubChem ID:12258594
Update Time:2025-04-20

1H-1,2,4-Triazole, 3,5-bis(4-methoxyphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,4-Triazole, 3,5-bis(4-methoxyphenyl)-
    • 3,5-bis(4-methoxyphenyl)-1H-1,2,4-triazole
    • 2039-09-0
    • SCHEMBL15117068
    • ZNGIZFJRUCBBBH-UHFFFAOYSA-
    • InChI=1/C16H15N3O2/c1-20-13-7-3-11(4-8-13)15-17-16(19-18-15)12-5-9-14(21-2)10-6-12/h3-10H,1-2H3,(H,17,18,19)
    • DTXSID00482761
    • Inchi: 1S/C16H15N3O2/c1-20-13-7-3-11(4-8-13)15-17-16(19-18-15)12-5-9-14(21-2)10-6-12/h3-10H,1-2H3,(H,17,18,19)
    • InChI Key: ZNGIZFJRUCBBBH-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1)C1=NC(C2C=CC(=CC=2)OC)=NN1

Computed Properties

  • Exact Mass: 281.11655
  • Monoisotopic Mass: 281.116426730g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 313
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 60Ų

Experimental Properties

  • PSA: 60.03

1H-1,2,4-Triazole, 3,5-bis(4-methoxyphenyl)- Related Literature

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